molecular formula C22H20N2O6 B2658204 2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid CAS No. 842976-34-5

2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid

Cat. No.: B2658204
CAS No.: 842976-34-5
M. Wt: 408.41
InChI Key: ZHQOPCRBZJDVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives has been explored, demonstrating the potential for creating compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria. This approach involves multiple steps of synthesis, including the formation of Schiff’s bases and subsequent cyclo-condensation, highlighting the chemical versatility of chromen derivatives (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Biological Activity

  • Research into imidazo[1,2-a]benzimidazole derivatives, which share a structural motif with the compound of interest, has shown that these compounds exhibit a range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic effects. This suggests the potential for compounds with benzimidazole motifs to be developed into drugs with specific therapeutic applications (Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011).

Antioxidative and Anti-inflammatory Applications

  • A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia demonstrated potent antioxidative and anti-inflammatory properties, indicating the potential of chromen derivatives in developing anti-inflammatory drugs or dietary supplements with antioxidant benefits (Makkar & Chakraborty, 2018).

Fluorescence and Sensor Applications

  • The synthesis of fluorescent compounds based on benzimidazole and chromen motifs for selective detection of metal ions, such as Co2+, has been reported. This highlights the potential use of these compounds in developing sensitive and selective sensors for environmental monitoring or analytical chemistry applications (Rui-j, 2013).

Properties

IUPAC Name

2-[[6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-3-12-8-13-17(9-16(12)25)30-18(10-29-11-19(26)27)20(21(13)28)22-23-14-6-4-5-7-15(14)24(22)2/h4-9,25H,3,10-11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOPCRBZJDVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.